
Chloroethane
Overview
Description
Chloroethane (C₂H₅Cl), also known as ethyl chloride, is a volatile chlorinated hydrocarbon with a molecular weight of 64.51 g/mol . It is a colorless gas at room temperature but can be liquified under pressure or at temperatures below 12°C . Structurally, it consists of an ethane backbone with one hydrogen atom replaced by chlorine, forming a primary alkyl halide .
Scientific Research Applications
Chemical Synthesis and Industrial Uses
Chloroethane serves as an important ethylating agent in organic synthesis. It reacts with aluminum to form ethylaluminium sesquichloride, which is crucial for producing polymers and other organoaluminium compounds. Additionally, it is used in the production of ethyl cellulose , a versatile compound utilized in paints, cosmetics, and adhesives .
Table 1: Key Industrial Applications of this compound
Application | Description |
---|---|
Ethylating Agent | Used to synthesize ethylaluminium sesquichloride for polymer production. |
Ethyl Cellulose Production | Employed as a thickening agent in various products. |
Solvent | Acts as a solvent in chemical processes and formulations. |
Refrigerant | Previously used in refrigeration systems (now largely replaced). |
Anesthetic | Utilized as a topical anesthetic due to its rapid cooling effect. |
Historical Context and Changes in Use
Historically, this compound was widely used as a gasoline additive (tetraethyllead) to improve engine performance. However, with the phase-out of leaded gasoline due to environmental concerns, its use in this capacity has significantly declined .
In the past, this compound was also employed as a blowing agent for foam production and in aerosol propellants. While these applications have diminished due to regulatory changes and the development of safer alternatives, this compound's role in the synthesis of pharmaceuticals remains relevant .
Toxicology and Safety Considerations
This compound has been studied for its potential health effects. Research indicates that inhalation exposure can lead to acute effects such as dizziness and lack of coordination, while chronic exposure may impact liver and lung function . Notably, some studies have raised concerns about its carcinogenic potential based on animal studies; however, the evidence remains inconclusive for humans .
Table 2: Toxicological Findings Related to this compound Exposure
Case Study 1: Use in Pharmaceuticals
This compound has been utilized in pharmaceutical formulations due to its anesthetic properties. Its rapid vaporization provides immediate relief from pain associated with minor injuries or insect stings .
Case Study 2: Environmental Remediation
This compound has been investigated as a potential substitute for chlorofluorocarbons (CFCs) in various industrial applications, including heat pumps and refrigeration systems. This shift aims to reduce environmental impact while maintaining efficiency .
Mechanism of Action
Chloroethane acts primarily through its ability to rapidly evaporate, causing cooling and numbing of tissues. This makes it effective as a local anesthetic. The compound interacts with nerve endings, reducing their ability to transmit pain signals .
Comparison with Similar Compounds
Comparison with Similar Chlorinated Ethanes
1,1-Dichloroethane (C₂H₄Cl₂)
- Structure : Two chlorine atoms on the same carbon atom.
- Boiling Point : 57.3°C .
- Reactivity : Undergoes dehydrohalogenation slower than this compound due to steric hindrance .
- Applications : Used as a solvent and intermediate in chemical synthesis .
1,2-Dithis compound (C₂H₄Cl₂)
- Structure : Chlorine atoms on adjacent carbons.
- Boiling Point : 83.5°C .
- Reactivity : Higher polarity increases solubility in water (8.7 g/L) compared to this compound (0.57 g/L) .
- Toxicity: Recognized as a human carcinogen (NCI data) with OSHA exposure limits at 1 ppm .
- Applications : Major precursor for PVC production .
1,1,1-Trithis compound (C₂H₃Cl₃)
- Structure : Three chlorine atoms on one carbon.
- Boiling Point : 74.1°C .
- Reactivity : Resistant to hydrolysis due to electron-withdrawing Cl atoms, unlike this compound .
- Applications : Formerly used as a degreaser and aerosol propellant .
Data Tables
Table 1: Physicochemical Properties
Table 2: Toxicological and Regulatory Profiles
Research Findings and Mechanistic Insights
Environmental Degradation
- This compound : Degrades via cytochrome P-450 oxidation (yielding acetaldehyde) and glutathione conjugation . Adsorbs poorly on activated carbon due to low polarity .
- 1,2-Dithis compound : Microbial reductive dehalogenation in groundwater produces vinyl chloride, a more toxic intermediate .
Reaction Kinetics
- Cl Atom Reactivity : this compound reacts with Cl atoms at a rate constant of $ k = 4.91 \times 10^{-12} \, T^{0.47} \, \text{exp}(-82/T) $, slower than ethane due to electron-withdrawing effects .
Species-Specific Toxicity
Biological Activity
Chloroethane, also known as ethyl chloride, is a colorless gas with a sharp odor, primarily used as a refrigerant and in the production of other chemicals. This article explores the biological activity of this compound, focusing on its toxicity, carcinogenic potential, and effects on various biological systems. The findings are derived from diverse sources, including toxicological profiles, case studies, and research studies.
Toxicological Profile
This compound has been studied extensively for its toxicological effects. The primary routes of exposure are inhalation, oral ingestion, and dermal contact. A summary of significant findings is presented in the following table:
Route of Exposure | Critical Effects | Minimal Risk Level (MRL) |
---|---|---|
Inhalation | Neurological, reproductive effects | 13 ppm (34 mg/m³) |
Oral | Limited data; inadequate for MRLs | Not established |
Dermal | Limited studies; effects unclear | Not established |
The inhalation of this compound has been associated with various health effects, particularly neurological and reproductive impacts. For instance, studies have indicated that exposure can lead to increased estrous cycle length in mice and neurological disturbances in humans .
Carcinogenicity Studies
Research conducted by the National Toxicology Program (NTP) assessed the carcinogenic potential of this compound through long-term inhalation studies. Key findings include:
- Increased Tumor Incidence : In female B6C3F1 mice exposed to 15,000 ppm of this compound, there was a 90% incidence of endometrial cancers. This study indicated that persistent inhalation leads to significant tumor development in the endometrium .
- Skin Tumors in Rats : In Fischer 344 rats exposed to 1500 ppm for two years, there were notable incidences of skin tumors, including basal-cell carcinoma and squamous-cell carcinoma .
These findings suggest that this compound possesses potential carcinogenic properties, particularly affecting female reproductive tissues.
This compound's biological activity is mediated through several mechanisms:
- Mutagenicity : this compound has demonstrated mutagenic effects in bacterial assays but did not induce mutations in mammalian cells .
- Endocrine Disruption : The compound has been linked to reproductive toxicity, evidenced by altered estrous cycles in exposed mice .
- Neurotoxicity : Neurological effects have been observed following inhalation exposure, indicating potential neurotoxic properties .
Case Studies
- Endometrial Cancer Incidence : A study highlighted that persistent exposure to this compound significantly increased the incidence of endometrial cancer in female mice. The mechanism involved local migration to adjacent tissues and subsequent metastasis to distant organs .
- Survival Rates in Long-term Studies : In long-term exposure studies involving Fischer 344 rats and B6C3F1 mice, survival rates were significantly lower among those exposed to high concentrations of this compound compared to control groups. This suggests a direct correlation between exposure levels and mortality rates due to cancer-related complications .
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for determining the molecular structure and reactivity of chloroethane in gas-phase reactions?
To investigate this compound's structure and reactivity, employ discharge flow/resonance fluorescence systems for kinetic measurements (e.g., rate constants of Cl or H atom reactions) . For decomposition pathways, use shock-tube experiments with time-resolved IR/UV absorption to monitor intermediate species . Structural validation can leverage SDF/MOL files and 3D visualization tools to analyze bond angles, connectivity, and van der Waals interactions .
Q. How should researchers design experiments to assess the acute and chronic toxicity of this compound in mammalian models?
Follow standardized toxicological profiles (e.g., ATSDR guidelines) to evaluate exposure levels and health effects across durations . Use physiologically based pharmacokinetic (PBPK) models to simulate species-specific metabolism, incorporating parameters like pulmonary excretion and glutathione conjugation . Include control groups for uterine tumor monitoring in mice, as seen in chronic bioassays .
Q. What spectroscopic methods are optimal for identifying this compound degradation products in environmental samples?
Apply GC-MS for volatile organic compound analysis and FTIR for functional group identification. In groundwater studies, combine HPLC with aerobic/anaerobic bioreactor systems to track degradation intermediates like ethylene or acetaldehyde .
Advanced Research Questions
Q. How can contradictions in reported rate constants for this compound’s reactions with chlorine atoms be resolved?
Reconcile discrepancies by:
- Conducting experiments across broader temperature ranges (e.g., 299–1002 K) .
- Applying transition-state-theory models informed by ab initio calculations to extrapolate data beyond experimental conditions .
- Validating results against shock-tube pyrolysis/oxidation datasets .
Q. What methodological approaches explain species-specific differences in this compound-induced carcinogenicity?
Develop PBPK models to compare metabolic pathways in rodents and humans. Focus on:
- Glutathione-S-transferase (GST) activity , which shows higher metabolic flux in mice versus rats, potentially linking to uterine tumorigenesis .
- Dose metrics such as total absorbed this compound or GST-derived metabolites .
Q. Which statistical frameworks are suitable for evaluating aerobic remediation efficacy against this compound contamination?
Use 2-tailed Student’s T-tests to compare pre-/post-aeration this compound concentrations in groundwater . For multi-port sampling (e.g., influent vs. effluent), apply ANOVA to assess variance across spatial/temporal gradients.
Q. Data Interpretation and Regulatory Challenges
Q. How should researchers address conflicting carcinogenicity classifications of this compound among regulatory agencies?
- Evaluate study designs : NIOSH prioritizes rodent bioassays showing uterine tumors in mice , while IARC cites insufficient human evidence .
- Conduct meta-analyses of chronic exposure data, emphasizing species-specific metabolic pathways (e.g., GST vs. P450 oxidation) .
- Apply weight-of-evidence frameworks to reconcile EPA’s "likely carcinogenic" classification with IARC’s "unclassifiable" status .
Q. What mechanistic insights justify the preferential use of HCl-ethene reactions for this compound synthesis in laboratory settings?
The electrophilic addition mechanism (e.g., Stepwise H⁺ transfer to ethene, followed by Cl⁻ attack) minimizes byproducts and aligns with energy diagrams showing lower activation barriers versus alternative methods . Kinetic studies confirm higher yield and purity in gas-phase reactions under controlled temperatures .
Q. Methodological Gaps and Future Directions
Q. What experimental limitations exist in current this compound degradation studies, and how can they be mitigated?
- Limitation : Most groundwater studies focus on aerobic conditions, neglecting anaerobic microbial pathways .
- Solution : Integrate metagenomic sequencing to identify this compound-degrading consortia in anoxic environments.
Q. How can computational chemistry advance the understanding of this compound’s environmental persistence?
Use density functional theory (DFT) to model reaction pathways with atmospheric oxidants (e.g., OH radicals). Validate predictions against experimental rate constants from smog chamber studies .
Properties
IUPAC Name |
chloroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYZWHHZPQKTII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl | |
Record name | ETHYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/674 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020302 | |
Record name | Chloroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl chloride appears as a clear colorless gas with a pungent odor. Flash point -58 °F. Boiling point 54 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, Colorless gas or liquid (below 54 degrees F) with a pungent, ether-like odor; Note: Shipped as a liquefied compressed gas; [NIOSH], Colorless gas or liquid (below 54 °F) with a pungent, ether-like odor., Colorless gas or liquid (below 54 °F) with a pungent, ether-like odor. [Note: Shipped as a liquefied compressed gas.] | |
Record name | ETHYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/674 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethane, chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/59 | |
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Record name | ETHYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/565 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
54.1 °F at 760 mmHg (NTP, 1992), 12.3 °C @ 760 mm Hg, 54 °F | |
Record name | ETHYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/674 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ETHYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/565 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
-58 °F (NTP, 1992), -50 °C, -58 °F (-50 °C) (Closed cup), -58 °F (liquid), NA (Gas) -58 °F (Liquid) | |
Record name | ETHYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/674 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/59 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ETHYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/565 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.574 g/100 mL at 68 °F (NTP, 1992), 0.574 g/100 ml in water @ 20 °C, 48.3 g/100 ml in alc, 0.447 g/100 g water at 0 °C, Solubility: 0.07 g water/100 g ethyl chloride at 0 °C; 103 g acetone/100 g ethyl chloride at 25 °C; 110 g benzene/100 g ethyl chloride at 25 °C; 87 g n-heptane/100 g ethyl chloride at 25 °C; 48 g ethanol/100 g ethyl chloride at 21 °C; 37 g methanol/100 g ethyl chloride at 25 °C; 0.6 G water/100 g ethyl chloride at 20 °C, For more Solubility (Complete) data for ETHYL CHLORIDE (6 total), please visit the HSDB record page., 0.6% | |
Record name | ETHYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/674 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ETHYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.906 at 53.96 °F (USCG, 1999) - Less dense than water; will float, 0.9214 @ 0 °C/4 °C, Saturated vapor density= 0.25180 lb/cu ft @ 75 °C, 0.92 (liquid at 32 °F), 0.92 (Liquid at 32 °F), 2.23(relative gas density) | |
Record name | ETHYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/674 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/565 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.22 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.22 (Air= 1.00), 2.23 | |
Record name | ETHYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/674 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/565 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1000 mmHg at 68 °F ; 457 mmHg at 32 °F (NTP, 1992), 1010.0 [mmHg], 1010 mm Hg at 20 °C, 1000 mmHg | |
Record name | ETHYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/674 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/59 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ETHYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/565 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
If prepared from industrial methylated spirit it contains a small variable proportion of methyl chloride. | |
Record name | ETHYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQUID, Colorless gas or liquid (below 54 degrees F) ... [Note: Shipped as a liquefied compressed gas]. | |
CAS No. |
75-00-3, 68411-72-3 | |
Record name | ETHYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/674 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chloroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl chloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, chloro derivs. | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl chloride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13259 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethane, chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chloroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.755 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethane, chloro derivs. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46U771ERWK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETHYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/565 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethane, chloro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KH72D288.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-218 °F (NTP, 1992), -138.7 °C, -218 °F | |
Record name | ETHYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/674 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/565 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details
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